molecular formula C12H12BrNO B2560624 1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile CAS No. 1387562-67-5

1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile

Cat. No.: B2560624
CAS No.: 1387562-67-5
M. Wt: 266.138
InChI Key: FCQZYZMMXDHMRA-UHFFFAOYSA-N
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Description

1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile is an organic compound characterized by the presence of a bromophenoxy group attached to a cyclobutanecarbonitrile moiety

Preparation Methods

The synthesis of 1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile typically involves the reaction of 3-bromophenol with cyclobutanecarbonitrile under specific conditions. The reaction is often facilitated by the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

1-((3-Bromophenoxy)methyl)cyclobutanecarbonitrile can be compared with other similar compounds such as:

    1-((4-Bromophenoxy)methyl)cyclobutanecarbonitrile: Similar structure but with the bromine atom in a different position.

    1-((3-Chlorophenoxy)methyl)cyclobutanecarbonitrile: Similar structure but with a chlorine atom instead of bromine.

    1-((3-Bromophenoxy)methyl)cyclopentanecarbonitrile: Similar structure but with a cyclopentane ring instead of cyclobutane.

Properties

IUPAC Name

1-[(3-bromophenoxy)methyl]cyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-10-3-1-4-11(7-10)15-9-12(8-14)5-2-6-12/h1,3-4,7H,2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQZYZMMXDHMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(COC2=CC(=CC=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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